The compound 7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential applications in medicinal chemistry. It is characterized by its complex structure which includes multiple functional groups that may influence its biological activity and solubility.
Chemically, it falls under the category of purine derivatives, which are known for their roles in biological systems, particularly in nucleic acids and energy metabolism. This specific compound is notable for its modifications that may enhance its pharmacological properties.
The synthesis of 7-(2-hydroxyethyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can involve several steps, typically starting from simpler purine derivatives. The general synthetic strategy includes:
Technical details on specific reagents and conditions (e.g., solvents, temperatures) are essential for optimizing yields and purity but are not extensively documented in the available literature.
The molecular formula of this compound is C23H33N5O5, indicating a relatively large and complex structure. The structure can be represented using various chemical notation systems such as SMILES and InChI:
CCc1cccc(OCC(O)Cn2c(NCCCOC(C)C)nc3c2c(=O)[nH]c(=O)n3C)c1
InChI=1S/C23H33N5O5/c1-11-12-17(13-20(25)26)21(27)28-15(14-19(24)22(11)29)30-18(16(24)23(28)31)32/h4-8,12-13,19H,9-11H2,1-3H3
The molecular weight is approximately 459.5 g/mol, with specific structural features that include multiple nitrogen atoms characteristic of purines, hydroxyl groups that may enhance solubility, and alkyl chains that could influence lipophilicity.
While specific studies on the mechanism of action for this compound are sparse, its structural similarities to known purines suggest potential interactions with adenosine receptors or other enzymatic pathways involved in cellular signaling and metabolism.
Data from related compounds indicate that modifications at the 7 and 8 positions significantly influence receptor binding affinity and biological activity.
The physical properties such as density, boiling point, melting point, and solubility have not been extensively documented but are critical for practical applications in pharmaceuticals.
Key chemical properties include:
Relevant data from similar compounds suggest that these properties will significantly influence formulation strategies for drug development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2